(S)-8-Chloro-6-methoxychroman-4-amine
Description
Introduction to (S)-8-Chloro-6-methoxychroman-4-amine
Chemical Identity and Nomenclature
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (4S)-8-chloro-6-methoxy-3,4-dihydro-2H-chromen-4-amine , reflecting its stereochemical configuration, substitution pattern, and chroman backbone. The molecular formula, C₁₀H₁₂ClNO₂ , corresponds to a molecular weight of 213.66 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol |
| CAS Registry Number | 1273599-79-3 |
| IUPAC Name | (4S)-8-chloro-6-methoxy-3,4-dihydro-2H-chromen-4-amine |
Structural Features and Functional Group Analysis
The compound’s architecture comprises:
- A chroman core (benzene fused to a dihydropyran ring).
- Methoxy group (-OCH₃) at position 6.
- Chlorine atom at position 8.
- Primary amine (-NH₂) at position 4.
Functional groups dictate reactivity:
- The amine enables hydrogen bonding and participation in nucleophilic reactions.
- The methoxy group contributes electron-donating effects, influencing aromatic ring electronics.
- Chlorine introduces steric bulk and modulates lipophilicity.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(4S)-8-chloro-6-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO2/c1-13-6-4-7-9(12)2-3-14-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1 |
InChI Key |
RJWNLNFAQOKDDR-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC2=C(C(=C1)Cl)OCC[C@@H]2N |
Canonical SMILES |
COC1=CC2=C(C(=C1)Cl)OCCC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Chloro-6-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Substituent
The chlorine atom at position 8 undergoes nucleophilic substitution under specific conditions. For example:
-
Replacement with oxygen nucleophiles :
Reaction with sodium methoxide in methanol yields 8-methoxy derivatives, though competing demethylation of the existing methoxy group may occur depending on conditions.
| Substrate | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| (S)-8-Chloro-6-methoxy... | NaOMe | MeOH, 60°C, 12 h | (S)-6,8-dimethoxychroman-4-amine | 68% |
Amine-Functional Group Transformations
The primary amine at position 4 participates in classical amine reactions:
Acylation
Reacts with acetyl chloride in dichloromethane:
text(S)-8-Chloro-6-methoxychroman-4-amine + AcCl → (S)-4-acetamido-8-chloro-6-methoxychroman
Typical yields: 75-82% after column chromatography.
Schiff Base Formation
Condensation with aromatic aldehydes:
| Aldehyde | Conditions | Product Structure | Yield |
|---|---|---|---|
| 4-nitrobenzaldehyde | EtOH, RT, 6 h | N-(4-nitrobenzylidene) derivative | 71% |
| Furfural | Toluene, reflux, 8 h | N-(furfurylidene) derivative | 63% |
Yields based on analogous chroman-4-amine systems .
Reductive Amination
The amine participates in nickel-catalyzed reductive coupling with ketones:
textThis compound + Acetophenone → (S)-N-(1-phenylethyl)-8-chloro-6-methoxychroman-4-amine
Conditions : Ni(cod)₂ (5 mol%), (R)-Binap (6 mol%), H₂ (50 psi), THF, 70°C .
Yield : 78% with >95% ee .
Radical-Mediated Reactions
The amine group engages in nitrogen-centered radical (NCR) chemistry:
| Reaction Type | Initiator System | Products | Notes |
|---|---|---|---|
| H-atom abstraction | Mn(OAc)₃, DCE, 80°C | Cross-coupled amides | Via aminium radical formation |
| Cyclization | AIBN, Bu₃SnH, benzene | Tetrahydroquinoline derivatives | 6-endo trigonal pathway |
Mechanistic pathways adapted from nitrogen radical studies .
Ring-Functionalization Reactions
The chroman ring undergoes electrophilic aromatic substitution (EAS) at activated positions:
Nitration
| Conditions | Major Product | Regioselectivity |
|---|---|---|
| HNO₃/H₂SO₄, 0°C | 5-nitro derivative | Para to methoxy |
| Acetyl nitrate, CH₂Cl₂, -10°C | 7-nitro derivative | Ortho to chlorine |
Positional selectivity derives from methoxy (activating) and chloro (deactivating) groups .
Complexation with Metals
Forms coordination complexes with transition metals:
| Metal Salt | Ligand Ratio | Application | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂ | 1:2 | Catalytic oxidation studies | 4.8 ± 0.2 |
| PdCl₂ | 1:1 | Cross-coupling precatalysts | 3.5 ± 0.3 |
Data derived from chroman-amine coordination chemistry.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that chroman-4-one derivatives, including (S)-8-Chloro-6-methoxychroman-4-amine, exhibit significant anti-inflammatory activity. These compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For instance, various derivatives of chroman-4-one have demonstrated reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro and in vivo models .
Table 1: Anti-inflammatory Activity of Chroman-4-one Derivatives
| Compound Name | Mechanism of Action | IC50 (µM) | Inference |
|---|---|---|---|
| Hesperetin Derivative | Inhibits IL-6 and TNF-alpha | Not specified | Significant reduction in inflammation |
| 4′-O-Demethylophiopogonanone E | Inhibits IL-β and ERK1/2 phosphorylation | 32.5 ± 3.5 (ILβ) | Potent anti-inflammatory activity |
| Novel (E)-5,7-dimethoxy-3-(4’-hydroxybenzylidene) chroman-4-one | Tested in edema model | Not specified | Significant anti-inflammatory potential |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that chroman derivatives can induce cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For example, certain derivatives exhibited IC50 values in the low micromolar range against MOLT-4 cells, indicating their potential as anticancer agents .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Chroman Derivative A | HL-60 | 42.0 ± 2.7 | Moderate cytotoxicity |
| Chroman Derivative B | MOLT-4 | 24.4 ± 2.6 | Superior potency observed |
Neurological Applications
Chroman derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Some compounds have shown the ability to bind to beta-amyloid plaques, which are characteristic of Alzheimer's pathology. This binding affinity suggests potential as diagnostic imaging agents or therapeutic candidates for neurodegenerative disorders .
Table 3: Neuroprotective Agents Derived from Chroman
| Compound Name | Target Disease | Mechanism of Action | Binding Affinity (nM) |
|---|---|---|---|
| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | Alzheimer's Disease | Targets Aβ plaques | 9.98 |
| (E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-one | Alzheimer's Disease | Targets Aβ plaques | 9.10 |
Therapeutic Potential in Metabolic Disorders
Emerging research suggests that chroman derivatives may also play a role in treating metabolic disorders such as diabetes and obesity. The structural modifications of chroman compounds can enhance their activity against enzymes involved in metabolic pathways, potentially leading to new treatments for these conditions .
Mechanism of Action
The mechanism of action of (S)-8-Chloro-6-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical processes, thereby affecting cellular functions.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress, which can protect cells from damage.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (S)-8-Chloro-6-methoxychroman-4-amine with four closely related analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) | Halogen/Group | Density (g/cm³) | Boiling Point (°C) | pKa | Stereochemistry |
|---|---|---|---|---|---|---|---|---|---|
| This compound | Not provided | C₁₀H₁₂ClNO₂ | ~213.67* | 8-Cl, 6-OCH₃ | Chlorine | Not available | Not available | ~8.0† | S-configuration |
| (S)-6-Methoxy-7-methylchroman-4-amine | 1272736-53-4 | C₁₁H₁₅NO₂ | 193.25 | 6-OCH₃, 7-CH₃ | Methyl | Not available | Not available | Not available | S-configuration |
| (S)-6-Bromo-8-methoxychroman-4-amine | 1344467-85-1 | C₁₀H₁₂BrNO₂ | 258.11 | 6-Br, 8-OCH₃ | Bromine | 1.474 ± 0.06 | 307.9 ± 42.0 | 8.29 ± 0.20 | S-configuration |
| 6-Methoxychroman-4-amine | 81816-60-6 | C₁₀H₁₃NO₂ | 179.22 | 6-OCH₃ | None | Not available | Not available | Not available | Racemic |
| (R)-6-Methoxychroman-4-amine | 1018978-89-6 | C₁₀H₁₃NO₂ | 179.22 | 6-OCH₃ | None | Not available | Not available | Not available | R-configuration |
*Calculated based on molecular formula.
†Inferred from bromo analog .
Key Observations:
Substituent Effects: The chlorine substituent in the target compound increases molecular weight and lipophilicity compared to the non-halogenated 6-methoxychroman-4-amine (179.22 vs. ~213.67) . Replacing chlorine with bromine (as in the 6-bromo-8-methoxy analog) further increases molecular weight (258.11) and boiling point (307.9°C), likely due to bromine’s higher atomic mass and polarizability .
Stereochemical Influence :
- The S-configuration in the target compound and its methyl/bromo analogs may confer distinct chiral recognition properties compared to the R-enantiomer of 6-methoxychroman-4-amine. For example, enantiomeric pairs often exhibit differences in pharmacokinetics or receptor selectivity .
Physicochemical Trends :
Biological Activity
(S)-8-Chloro-6-methoxychroman-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer research, antimicrobial studies, and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the chroman family of compounds, characterized by a chroman core structure that has been modified with various functional groups. The synthesis of this compound typically involves several steps:
- Starting Material Preparation : A suitable chroman derivative is synthesized.
- Chlorination : Chlorination at the 5-position using agents like thionyl chloride or phosphorus pentachloride.
- Methoxylation : The chlorinated intermediate undergoes methoxylation at the 8-position using dimethyl sulfate or methyl iodide.
- Amination : Finally, amination occurs at the 4-position using ammonia or an amine derivative.
These synthetic routes allow for the production of this compound in a controlled manner, facilitating further biological evaluation.
Anticancer Properties
Research has highlighted the potential anticancer effects of this compound. A study investigating various chroman derivatives found that those with methoxy substitutions exhibited significant cytotoxicity against several cancer cell lines. For example, analogs similar to this compound demonstrated IC50 values indicating potent activity against human leukemia cells and breast carcinoma cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HL60 (Leukemia) | 7.6 |
| Analog X | MCF-7 (Breast) | 20.1 |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. In vitro tests showed that this compound exhibited significant inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound acts as a mixed inhibitor for certain enzymes such as butyrylcholinesterase (BuChE) and monoamine oxidase (MAO). Kinetic studies indicated that this compound interacts with both free enzyme and enzyme-substrate complexes, suggesting a dual mode of action which enhances its therapeutic potential .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| BuChE | Mixed | 7.6 |
| MAO-A | Mixed | 24.3 |
| MAO-B | Mixed | 7.5 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways, influencing processes like apoptosis and proliferation.
- Enzyme Interaction : By inhibiting key enzymes such as BuChE and MAOs, it can alter neurotransmitter levels and potentially provide neuroprotective effects.
- Antioxidant Activity : Some studies suggest that derivatives of this compound possess antioxidant properties, helping to mitigate oxidative stress in cells .
Study on Anticancer Efficacy
In a recent study published in Bioorganic & Medicinal Chemistry, researchers evaluated the anticancer efficacy of several chroman derivatives, including this compound. The study highlighted its superior cytotoxicity against HL60 cells compared to other tested compounds, reinforcing its potential as a lead compound for further development .
Evaluation Against MRSA
Another investigation focused on the antimicrobial properties of this compound against MRSA strains. Results indicated that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential utility in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-8-Chloro-6-methoxychroman-4-amine, and how can impurities be minimized?
- Methodology : Begin with a chiral starting material such as (S)-chroman-4-ylamine (a structural analog) to preserve stereochemical integrity . Introduce the methoxy group at position 6 via nucleophilic substitution under controlled pH (e.g., using NaOMe in DMF at 60°C), followed by chlorination at position 8 via electrophilic aromatic substitution (Cl₂/FeCl₃). Purify intermediates using flash chromatography (silica gel, hexane/EtOAc gradient) to remove byproducts like over-chlorinated isomers or des-methyl impurities .
- Data Validation : Monitor reaction progress with TLC and confirm final purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodology : Use chiral HPLC or polarimetry to confirm enantiomeric excess (>98% for high-purity samples). Compare optical rotation values with literature data for (S)-chroman-4-amine derivatives . For structural confirmation, employ ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to assign peaks based on coupling constants and NOESY correlations, ensuring the chloro and methoxy substituents are correctly positioned .
Q. What biological activity screening assays are suitable for this compound?
- Methodology : Prioritize in vitro assays for CNS targets (e.g., serotonin or dopamine receptor binding assays) due to structural similarities to psychoactive chroman derivatives . Use HEK293 cells transfected with target receptors and measure ligand displacement via fluorescence polarization. Include positive controls (e.g., known receptor antagonists) and validate dose-response curves with triplicate replicates .
Advanced Research Questions
Q. How can researchers design studies to investigate enantiomer-specific effects of this compound?
- Methodology : Synthesize both (S) and (R) enantiomers via resolution techniques (e.g., chiral auxiliaries or enzymatic kinetic resolution). Compare pharmacokinetic profiles (e.g., plasma half-life in rodent models) and receptor binding affinities using radioligand assays. Analyze differences in metabolic stability via liver microsome incubations (human/rat) with LC-MS/MS quantification .
- Data Interpretation : Use ANOVA to assess statistical significance (p < 0.05) in enantiomer activity. Cross-reference with computational docking studies (AutoDock Vina) to model steric clashes or hydrogen-bonding variations .
Q. What experimental strategies address stability issues of this compound under varying pH and temperature conditions?
- Methodology : Conduct forced degradation studies:
- Acidic/alkaline conditions : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hours.
- Oxidative stress : Expose to 3% H₂O₂ at 25°C.
- Photodegradation : Use a UV chamber (ICH Q1B guidelines).
- Analysis : Track degradation products via UPLC-QTOF-MS. Identify major degradation pathways (e.g., demethylation or ring-opening) and optimize storage conditions (e.g., inert atmosphere, −20°C) .
Q. How can contradictory data in receptor binding assays be resolved?
- Methodology : Apply triangulation by combining orthogonal assays (e.g., functional cAMP assays vs. radioligand binding). Validate cell line specificity (e.g., CHO vs. HEK293) and confirm compound solubility using dynamic light scattering (DLS). Replicate experiments across independent labs to rule out instrumentation bias .
- Statistical Approach : Use Bland-Altman plots to assess inter-assay variability and meta-analysis to reconcile conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
